molecular formula C6H2Cl4O B602679 2,4,5,6-Tetrachlorophenol-13C6 CAS No. 1246820-81-4

2,4,5,6-Tetrachlorophenol-13C6

Cat. No.: B602679
CAS No.: 1246820-81-4
M. Wt: 237.83
InChI Key:
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Description

2,4,5,6-Tetrachlorophenol-13C6 is a stable isotope-labeled compound of tetrachlorophenol, where all six carbon atoms are replaced with carbon-13 isotopes. Tetrachlorophenol is an organochloride of phenol that contains four covalently bonded chlorine atoms. This compound is used as a reference standard in various scientific research applications, particularly in environmental analysis and testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5,6-Tetrachlorophenol-13C6 can be synthesized through the electrophilic halogenation of phenol with chlorine. The reaction involves the substitution of hydrogen atoms on the phenol ring with chlorine atoms. The process requires controlled conditions to ensure the selective chlorination of the phenol ring .

Industrial Production Methods

Industrial production of tetrachlorophenol-13C6 involves the use of carbon-13 labeled phenol as the starting material. The phenol undergoes chlorination in the presence of a catalyst to produce tetrachlorophenol-13C6. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are carefully controlled to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrachlorophenol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,5,6-Tetrachlorophenol-13C6 is widely used in scientific research, including:

    Environmental Analysis: As a reference standard for the detection and quantification of chlorophenols in environmental samples.

    Chemistry: Used in studies involving the synthesis and reactivity of chlorinated phenols.

    Biology: Employed in research on the toxicological effects of chlorophenols on living organisms.

    Medicine: Investigated for its potential use in the development of antimicrobial agents.

    Industry: Utilized in the production of pesticides, dyes, and plastics

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-Tetrachlorophenol
  • 2,3,4,6-Tetrachlorophenol
  • 2,3,5,6-Tetrachlorophenol
  • Pentachlorophenol

Uniqueness

2,4,5,6-Tetrachlorophenol-13C6 is unique due to its stable isotope labeling, which makes it an invaluable reference standard in analytical chemistry. The carbon-13 labeling allows for precise quantification and tracing in various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy .

Properties

IUPAC Name

2,3,4,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVRPFIJEJYOFN-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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